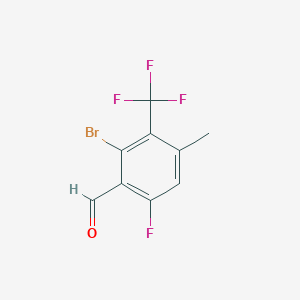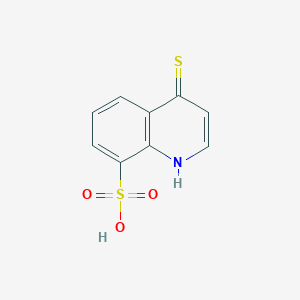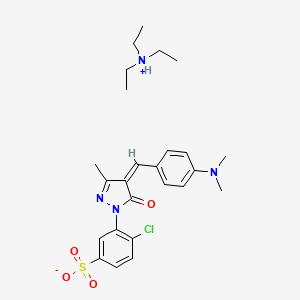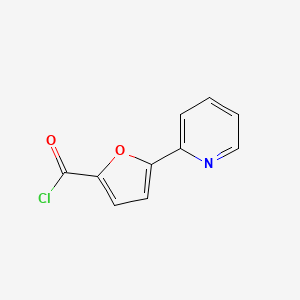
5-(Pyridin-2-yl)furan-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-yl)furan-2-carbonyl chloride is a heterocyclic organic compound that features both pyridine and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)furan-2-carbonyl chloride typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of this amide with diphosphorus pentasulfide in anhydrous toluene under reflux conditions produces the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-2-yl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: Reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation occur, with the substituent entering exclusively at the 5-position of the furan ring.
Common Reagents and Conditions
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydroxymethylation: Formaldehyde and a base are commonly used.
Formylation: Formylating agents like formic acid or formyl chloride.
Acylation: Acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, hydroxymethylated, formylated, and acylated products.
Applications De Recherche Scientifique
5-(Pyridin-2-yl)furan-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which 5-(Pyridin-2-yl)furan-2-carbonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The compound can undergo various substitution reactions, where the electrophilic carbonyl chloride group reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyridine and furan rings, which stabilize the transition state during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: A related compound with similar reactivity and applications.
5-(Chloromethyl)furan-2-carbonyl chloride: Another furan-based compound with similar electrophilic properties.
Uniqueness
5-(Pyridin-2-yl)furan-2-carbonyl chloride is unique due to the presence of both pyridine and furan rings, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
554453-73-5 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
5-pyridin-2-ylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H |
Clé InChI |
IBJNHXQCSBBBCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(O2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

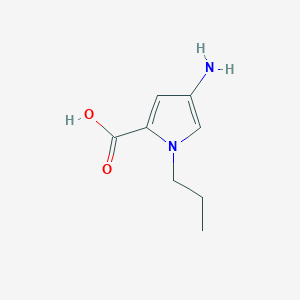
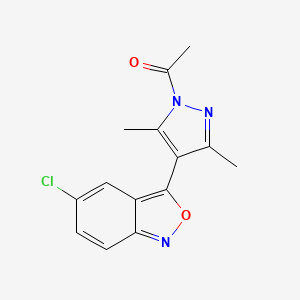
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

